molecular formula C21H20O5 B1264312 Alisiaquinone A

Alisiaquinone A

Cat. No.: B1264312
M. Wt: 352.4 g/mol
InChI Key: HKHLFNJYCWZXPO-NCYKPQTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alisiaquinone A is a meroterpenoid compound isolated from a deep-water sponge of New Caledonia. It belongs to a family of marine-derived quinones with demonstrated bioactivity against malaria parasites Plasmodium falciparum . Structurally, it features a tetrahydrofuran ring fused to a quinone moiety, a motif shared with related compounds like xestoquinone and cyclozonarone . This compound inhibits two enzymatic targets critical for malaria control: the plasmodial kinase Pfnek-1 and protein farnesyltransferase (PFT), with activity in the micromolar range (IC₅₀ ~1–3 µM) against chloroquine-sensitive and -resistant strains .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(1S,13R,16S,20S)-13-hydroxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione

InChI

InChI=1S/C21H20O5/c1-19-6-3-7-20(2)14-9-12-11(15(22)4-5-16(12)23)8-13(14)17(24)21(25,18(19)20)26-10-19/h4-5,8-9,18,25H,3,6-7,10H2,1-2H3/t18-,19-,20-,21+/m1/s1

InChI Key

HKHLFNJYCWZXPO-NCYKPQTJSA-N

Isomeric SMILES

C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=O)C=CC(=O)C5=C4)(OC2)O)C

Canonical SMILES

CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=O)C=CC(=O)C5=C4)(OC2)O)C

Synonyms

alisiaquinone A

Origin of Product

United States

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Source Target(s) Antimalarial IC₅₀ (µM) Other Activities Key Structural Feature
This compound New Caledonian sponge Pfnek-1, PFT 1–3 Anti-TB Tetrahydrofuran-quinone
Alisiaquinone C New Caledonian sponge PFT 0.08–0.21 None reported Taurine-substituted quinone
Xestoquinone Xestospongia sp. Pfnek-1 ~3 In vivo efficacy Simple quinone
Neopetrosiquinone A Petrosia sponge β-catenin/Tcf-4 N/A Anticancer Sesquiterpene benzoquinone
Pelorol Hyrtios erectus Unknown 0.80 Antifungal Phenolic sesquiterpenoid

Mechanistic Insights and Selectivity

  • Dual-Target Inhibition: this compound’s activity against both Pfnek-1 and PFT provides a multi-pronged antimalarial mechanism, whereas alisiaquinone C’s selectivity for PFT enhances potency .
  • Structural Modifications: The addition of polar groups (e.g., taurine in alisiaquinone C) improves target engagement and strain selectivity .
  • Cross-Disease Potential: this compound’s binding to M.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alisiaquinone A
Reactant of Route 2
Alisiaquinone A

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